2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Description
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a cyano group at position 6 and an aminomethyl moiety at position 2. This structure combines electron-withdrawing (cyano) and electron-donating (aminomethyl) groups, conferring unique physicochemical and biological properties. The compound is a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. For example, its derivatives are explored as antiprotozoal agents and kinase inhibitors . The hydrochloride salt form (CAS 631965309-72-1) enhances solubility, making it suitable for pharmacological studies .
Properties
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-3-7-1-2-9-12-8(4-11)6-13(9)5-7/h1-2,5-6H,4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNWJYQMHLBMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step organic reactions One common method starts with the cyclization of 2-aminopyridine with glyoxal to form the imidazo[1,2-a]pyridine core Subsequent functionalization at the 2-position with formaldehyde and ammonia introduces the aminomethyl group
Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming imines or nitriles.
Reduction: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Targeting Neurological Disorders
The compound is being explored as a key intermediate in synthesizing pharmaceuticals aimed at neurological disorders. Its structural properties allow it to interact with specific biological pathways, making it a valuable candidate in drug development for conditions like Alzheimer's and Parkinson's disease .
Anticancer Research
Research has indicated that 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile exhibits potential as an anticancer agent. It acts as a scaffold for developing new compounds that inhibit tumor growth. Studies have shown it can be effective against various cancer cell lines, including those resistant to conventional therapies .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound. It has shown moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent in therapeutic applications .
Material Science
Organic Semiconductors
In material science, this compound is utilized in the formulation of organic semiconductors. Its unique electronic properties contribute to the development of advanced materials for electronic devices and photovoltaic applications .
Photovoltaic Devices
The compound's ability to form stable structures makes it suitable for use in photovoltaic devices, enhancing their efficiency and stability under operational conditions .
Agricultural Chemistry
Pesticide Development
This compound is being investigated for its potential application as a pesticide or herbicide. Its chemical structure allows for modifications that can lead to the creation of more effective crop protection agents, addressing the need for sustainable agricultural practices .
Biochemical Assays
Detection and Quantification
In biochemical research, this compound is employed in various assays aimed at detecting and quantifying biological molecules. This application is crucial for advancements in biochemistry and molecular biology, aiding researchers in understanding complex biological systems .
Case Study 1: Inhibition of c-Met Pathway
A study highlighted the efficacy of derivatives of this compound in inhibiting the c-Met signaling pathway, which is often dysregulated in cancers. The results indicated significant reductions in cell proliferation in vitro, showcasing its potential as a therapeutic agent against tumors driven by c-Met overexpression.
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial activity, synthesized derivatives of this compound were tested using the agar well diffusion method. The results showed promising activity against several bacterial strains, supporting its development as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-a]pyridine scaffold is versatile, with substituent variations significantly altering biological activity, solubility, and reactivity. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., CN, Br): Increase electrophilicity and binding affinity to biological targets. For instance, 3-bromo-6-cyano derivatives (e.g., CID 2764571) are prioritized in kinase inhibitor research due to enhanced target engagement . Aminomethyl Group: Improves aqueous solubility, particularly when protonated (e.g., hydrochloride salts), facilitating in vivo applications . Halogenated Aromatics (e.g., KOXGEM): Promote halogen bonding, critical for crystallographic stability and protein-ligand interactions .
Synthetic Utility: The cyano group at position 6 is a common feature in intermediates for antiprotozoal agents (e.g., compound 4a in ), enabling further functionalization via hydrogenation or amidoxime formation . Brominated derivatives (e.g., 6-bromo-2-(4-bromophenyl)) are synthesized via sequential brominations, highlighting the scaffold’s adaptability to electrophilic substitution .
Pharmacological Potential: Dicationic derivatives (e.g., compound 7 in ) exhibit antiprotozoal activity against Plasmodium falciparum, with IC50 values in the nanomolar range, underscoring the scaffold’s therapeutic relevance . Unlike 2-(aminomethyl) derivatives, sulfonamide- or sulfoxide-bearing analogs (e.g., ZAPJAD) show broader antimicrobial spectra but reduced solubility .
Biological Activity
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile (often referred to as IMPY) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H10N4
- Molecular Weight : 174.20 g/mol
The imidazo[1,2-a]pyridine scaffold is notable for its ability to interact with various biological targets, making it a promising candidate in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown promising anticancer properties. A review of pharmacological activities noted that these compounds could inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including HCT116 and HepG2 . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented through in vitro studies demonstrating inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values reported for COX-2 inhibition were comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound may be effective in managing inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in disease processes, including kinases and cyclooxygenases.
- Receptor Modulation : It may also modulate receptor activity related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their pharmacological profiles. Key findings include:
- Substituent Effects : Variations in substituent groups on the imidazo ring significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances anticancer activity.
- Hydrophobicity : Increased hydrophobicity generally correlates with improved membrane permeability and bioavailability.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound inhibited growth in breast cancer cell lines through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Study : In animal models of inflammation, treatment with this compound resulted in reduced edema and inflammatory markers, supporting its potential use in therapeutic applications .
Q & A
Basic Research Questions
Q. How can synthesis conditions for 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile be optimized to improve yields?
- Methodological Answer : Utilize iodine-promoted cyclization in aqueous media, which enhances regioselectivity and reduces by-products. For example, derivatives like 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (3p) achieved 83% yield under these conditions . Optimize reaction time, temperature, and stoichiometry of precursors (e.g., 2-aminopyridines and carbonyl compounds) based on NMR and HRMS validation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR for functional group identification (e.g., nitrile and aminomethyl groups) and HRMS (ESI) for exact mass verification. Crystallography (e.g., Hirshfeld analysis) resolves ambiguities in tautomerism or hydrogen bonding . For intermediates, monitor reaction progress via TLC or LC-MS .
Q. How should researchers design in vitro assays to evaluate its biological activity?
- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, apoptosis via caspase-3 activation) using cell lines relevant to the compound’s hypothesized mechanism. For example, imidazo[1,2-a]pyridine derivatives have shown antiproliferative effects in breast cancer models via Akt pathway modulation . Include dose-response curves and positive controls (e.g., staurosporine for cytotoxicity) .
Advanced Research Questions
Q. How can discrepancies in synthetic yields be addressed when scaling up reactions?
- Methodological Answer : Scale-up challenges often arise from inefficient heat transfer or solvent polarity changes. Use flow chemistry to maintain consistent mixing and temperature. Compare small-scale vs. pilot-scale HRMS and NMR data to identify by-products (e.g., dimerization or oxidation artifacts) . For aqueous reactions, test stabilizers like surfactants to prevent aggregation .
Q. How to reconcile conflicting pharmacological data between in vitro and in vivo studies?
- Methodological Answer : Conduct ADME profiling early to assess bioavailability and metabolic stability. For instance, imidazo[1,2-a]pyridines with poor solubility may show reduced in vivo efficacy despite strong in vitro activity. Use pharmacokinetic models to adjust dosing regimens or modify substituents (e.g., replacing nitriles with carbamates) . Validate targets via siRNA knockdown or reporter gene assays (e.g., Nurr1 transcriptional activity) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to targets like kinases or nuclear receptors. Validate predictions with SAR studies ; for example, substituents at the 6-position (e.g., carbonitrile) enhance binding to Nurr1 . Use DFT calculations to analyze electronic effects on reactivity .
Q. How to resolve regioselectivity challenges during functionalization of the imidazo[1,2-a]pyridine core?
- Methodological Answer : Leverage directed C–H activation or electrooxidative cross-coupling for para-selective amination. For example, 2-phenylimidazo[1,2-a]pyridine reacted with phenothiazine at the 6-position with 76% yield under electrochemical conditions . Use steric/electronic directing groups (e.g., pyridyl substituents) to control site selectivity .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit varying biological potencies despite structural similarity?
- Methodological Answer : Subtle structural changes (e.g., electron-withdrawing vs. donating groups) alter binding kinetics or metabolic stability. For example, 6-methyl derivatives showed higher thermal stability (melting points 175–251°C) but reduced solubility, impacting cellular uptake . Perform free-energy perturbation (FEP) simulations to quantify substituent effects on binding affinity .
Q. How to address inconsistencies in NMR spectra due to tautomeric equilibria?
- Methodological Answer : Record spectra at multiple temperatures (e.g., 25°C vs. 60°C) to shift equilibria and resolve overlapping peaks. Use 2D NMR (COSY, HSQC) to assign protons in dynamic systems. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
